Product packaging for 3-Iodo-4-methyl-2-nitrobenzoic acid(Cat. No.:)

3-Iodo-4-methyl-2-nitrobenzoic acid

Cat. No.: B8789491
M. Wt: 307.04 g/mol
InChI Key: JJEOBMVZKBUYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-methyl-2-nitrobenzoic acid is a multifunctional aromatic compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. The presence of iodine, nitro, and carboxylic acid functional groups on the benzoic acid core makes it a versatile building block for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions. Primary Research Applications: Pharmaceutical Research: This compound is used as a key precursor in the synthesis of potential active pharmaceutical ingredients (APIs) and for generating compound libraries for biological screening. Its structure is similar to other iodinated and nitrated benzoic acids used in the preparation of pharmaceutical impurities and intermediates [ ][ ]. Material Science: It functions as an organic intermediate in the development of novel organic materials and ligands for catalytic systems. Chemical Synthesis: The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of new carbon-carbon bonds. The carboxylic acid group can be readily converted to esters, amides, or other derivatives, while the nitro group can be reduced to an amine for further functionalization [ ][ ]. Handling and Storage: For specific handling, storage, and safety information, please consult the Safety Data Sheet (SDS). This product is intended for research purposes only and is not classified as a medicinal product or medical device.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO4 B8789491 3-Iodo-4-methyl-2-nitrobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

3-iodo-4-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

JJEOBMVZKBUYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])I

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Iodo 4 Methyl 2 Nitrobenzoic Acid

Aromatic Substitution Reactions

The substitution patterns on the aromatic ring of 3-iodo-4-methyl-2-nitrobenzoic acid are heavily influenced by the existing substituents, which create a complex electronic environment.

The presence of a strongly electron-withdrawing nitro group positioned ortho to the iodine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The nitro group serves to activate the carbon atom attached to the iodine, making it electrophilic and facilitating the attack by nucleophiles. This activation is a result of the nitro group's ability to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.

The mechanism involves the attack of a nucleophile on the carbon bearing the iodo group, which is a good leaving group. This addition step forms a resonance-stabilized anionic intermediate. The subsequent departure of the iodide ion restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles for such reactions include alkoxides, amines, and thiols.

Further electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. The ring is considered highly deactivated due to the presence of three powerful electron-withdrawing groups: the nitro group (-NO₂), the carboxylic acid group (-COOH), and the iodo substituent (-I). These groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. aiinmr.com

In the hypothetical case of an EAS reaction, the directing effects of the existing substituents would be in conflict.

The nitro and carboxylic acid groups are strong deactivators and meta-directors.

The iodo and methyl groups are ortho, para-directors. chemcontent.com

The positions open for substitution are C-5 and C-6. The directing effects are as follows:

Towards C-5: Meta to the nitro group, ortho to the methyl group, and meta to the carboxylic acid group.

Towards C-6: Ortho to the nitro group, meta to the methyl group, and para to the iodo group.

Considering the strong deactivating nature of the nitro and carboxyl groups, forcing conditions would be required for any electrophilic substitution to occur, likely resulting in low yields and a mixture of products. The synthesis of related compounds, such as 4-iodo-2-nitrobenzoic acid, often involves introducing the substituents in a strategic order onto a more reactive precursor ring. chemcontent.comchemcontent.com For instance, the nitration of p-iodotoluene occurs at the ortho position to the activating methyl group. chemcontent.com

Transformations of Functional Groups

The functional groups attached to the benzene (B151609) ring of this compound can be selectively transformed through various chemical methods.

The nitro group is readily reducible to an amino group, which is a key transformation in the synthesis of many pharmaceutical and materials science compounds. A variety of reducing agents can accomplish this, and the choice of reagent is critical to ensure chemoselectivity, preserving the iodo and carboxylic acid functionalities. scispace.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is highly effective. However, care must be taken as these conditions can sometimes lead to dehalogenation (loss of the iodo group). Raney nickel is often a preferred catalyst in such cases as it is less prone to causing dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. scispace.com These conditions are generally mild enough to not affect the carboxylic acid or the aryl iodide bond.

Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also be employed.

The table below summarizes some common reagents for this transformation.

ReagentConditionsSelectivity Notes
H₂, Pd/CPressurized H₂ gas, solvent (e.g., ethanol)Highly efficient, but may cause dehalogenation of the C-I bond. commonorganicchemistry.com
H₂, Raney NiPressurized H₂ gas, solvent (e.g., methanol)Often preferred for halogenated compounds to avoid dehalogenation. commonorganicchemistry.com
Fe, HClAcidic aqueous solution, heatClassic, cost-effective method with good chemoselectivity.
SnCl₂, HClAcidic aqueous solutionA mild and selective method for reducing nitro groups in the presence of other reducible functionalities. scispace.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionCan be used under neutral or slightly basic conditions.

This table is interactive. Click on the headers to sort.

The carboxylic acid functional group is a versatile handle for further molecular modification, primarily through conversion into esters, amides, or acyl chlorides.

Esterification: The most straightforward derivatization is the conversion to an ester, typically achieved through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).

Amide Formation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction usually requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an amide bond under neutral and mild conditions. nih.govnih.gov

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a valuable intermediate that can readily react with a wide range of nucleophiles.

The table below illustrates these derivatization pathways.

DerivativeReagentsProduct
Methyl EsterMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 3-iodo-4-methyl-2-nitrobenzoate
AmideAmine (R-NH₂), EDC, HOBtN-alkyl-3-iodo-4-methyl-2-nitrobenzamide
Acyl ChlorideThionyl Chloride (SOCl₂)3-Iodo-4-methyl-2-nitrobenzoyl chloride

This table is interactive. You can filter the data by entering keywords in the search box.

Cross-Coupling Reactions Involving the Iodo Substituent

The carbon-iodine bond is relatively weak, making the iodo substituent an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position of the ring. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, to form a C-C triple bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

These reactions provide powerful synthetic routes to a wide array of complex molecules from the this compound scaffold.

The table below provides examples of potential cross-coupling reactions.

Reaction NameCoupling PartnerTypical Catalyst/BaseProduct Type
Suzuki CouplingPhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Biphenyl derivative
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI / Et₃NDiphenylacetylene derivative
Heck CouplingStyrenePd(OAc)₂ / Et₃NStilbene derivative
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP / NaOtBuDiaryl amine derivative

This table is interactive. Explore the different coupling reactions and their partners.

Arylation and Alkylation Applications

Currently, there is a lack of specific documented examples in the scientific literature detailing the direct use of this compound in arylation or alkylation reactions. However, the structural features of the molecule—an aryl iodide, a carboxylic acid, a nitro group, and a methyl group on a benzene ring—allow for informed predictions regarding its potential reactivity in such transformations.

The carbon-iodine bond is a key functional group for cross-coupling reactions. It is anticipated that this compound could serve as a substrate in various palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. In a typical Suzuki-Miyaura coupling, the aryl iodide would react with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Similarly, in a Heck reaction, the aryl iodide would couple with an alkene to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org

The carboxylic acid and nitro groups, being electron-withdrawing, would activate the aryl iodide towards oxidative addition, a crucial step in these catalytic cycles. However, these functional groups might also influence the reaction conditions required. For instance, the acidic proton of the carboxylic acid would likely need to be neutralized by a base to prevent interference with the catalytic cycle. The choice of base and solvent would be critical to ensure both the solubility of the substrate and the efficiency of the catalytic process.

Alkylation of the carboxylate group to form an ester is a plausible transformation. For instance, reaction with an alkyl halide in the presence of a base could yield the corresponding ester. This is a common strategy to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule.

It is important to note that while the potential for these reactions is high based on fundamental organic chemistry principles, the specific yields, and optimal reaction conditions would need to be determined experimentally. The steric hindrance from the ortho-nitro and meta-methyl groups could also play a significant role in the reactivity of the aryl iodide.

Bioreductive Pathways and Mechanistic Implications

The bioreduction of nitroaromatic compounds is a widely studied area, particularly in the context of toxicology and drug metabolism. While specific studies on the bioreductive pathways of this compound are not extensively documented, the general mechanisms of nitroreductase enzymes provide a strong basis for understanding its potential metabolic fate. nih.govackerleylab.com

Nitroreductases, a family of flavin-containing enzymes, are primarily responsible for the reduction of the nitro group. wikipedia.org These enzymes catalyze the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This process is a six-electron reduction that occurs in a stepwise manner. The reduction is typically carried out by NAD(P)H-dependent flavoenzymes through a ping-pong bi-bi mechanism. ebi.ac.uknih.gov

The key steps in the enzymatic reduction of a nitroaromatic compound are:

Reductive Half-Reaction: The flavin mononucleotide (FMN) cofactor of the nitroreductase is reduced by NAD(P)H.

Oxidative Half-Reaction: The reduced FMN then transfers electrons to the nitroaromatic substrate, leading to its reduction.

The general pathway for the bioreduction of a nitroaromatic compound (Ar-NO₂) can be summarized as follows:

StepReactantProductElectrons Transferred
1Ar-NO₂ (Nitroaromatic)Ar-NO (Nitrosoaromatic)2e⁻
2Ar-NO (Nitrosoaromatic)Ar-NHOH (Hydroxylaminoaromatic)2e⁻
3Ar-NHOH (Hydroxylaminoaromatic)Ar-NH₂ (Aminoaromatic)2e⁻

The electronic properties of the substituents on the aromatic ring can significantly influence the rate and outcome of the bioreduction. The presence of electron-withdrawing groups, such as the nitro and carboxylic acid groups in this compound, generally facilitates the reduction by lowering the reduction potential of the nitro group. Conversely, electron-donating groups, like the methyl group, can have the opposite effect. The iodine atom, being a halogen, has a mixed electronic effect but is generally considered to be electron-withdrawing through induction.

The regiochemistry of the substituents is also crucial. The ortho-nitro group in this compound is sterically hindered by the adjacent methyl and iodo groups, which could potentially affect its interaction with the active site of nitroreductase enzymes. The ultimate products of the bioreduction of this compound are expected to be the corresponding hydroxylamine (B1172632) and amine derivatives. The formation of these metabolites can have significant biological implications, as hydroxylamines are often reactive species that can bind to cellular macromolecules. nih.gov

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic data for the chemical compound this compound has revealed a lack of publicly available experimental research findings. Despite targeted searches for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR and Raman), and Mass Spectrometry (MS) data, no specific spectral analyses for this particular molecule could be located in the accessible scientific literature and databases.

The user's request specified a detailed article structure focusing exclusively on the spectroscopic characterization of this compound, including data tables for ¹H NMR, ¹³C NMR, FTIR, FT-Raman, and MS techniques. However, the search results did not yield any experimental spectra or detailed analyses corresponding to this exact compound.

Information was found for structurally related molecules, such as 3-iodo-4-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid, and various isomers of nitrobenzoic acid. This body of research provides spectroscopic data for compounds with some similar structural motifs. For instance, studies on different isomers of nitrobenzoic acids offer insights into the characteristic spectral features of the nitro and carboxylic acid groups. Similarly, data on 3-iodo-4-methylbenzoic acid characterizes the influence of the iodo and methyl substituents on a benzoic acid core.

However, in strict adherence to the user's instructions to focus solely on this compound and not introduce information outside this explicit scope, the data for these related compounds cannot be used to construct the requested article. Extrapolating or substituting data from different molecules would not provide a scientifically accurate characterization of the specified compound.

Consequently, without available primary or secondary sources containing the specific spectroscopic data for this compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the request. The required research findings and corresponding data tables for ¹H NMR, ¹³C NMR, FTIR, FT-Raman, and Mass Spectrometry analyses of this specific compound are not present in the public domain based on the conducted searches.

Advanced Spectroscopic Characterization of 3 Iodo 4 Methyl 2 Nitrobenzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For a compound like 3-Iodo-4-methyl-2-nitrobenzoic acid, the primary chromophores expected to contribute to its UV-Vis spectrum are the benzene (B151609) ring, the nitro group (-NO₂), and the carboxylic acid group (-COOH), as well as the iodine substituent. The interaction between these groups would influence the energy of the electronic transitions. Typically, the absorption bands observed in the UV-Vis spectrum of such aromatic compounds are due to π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The benzene ring itself exhibits characteristic π → π* transitions. The substitution of the ring with a methyl group, a nitro group, an iodine atom, and a carboxylic acid group would be expected to cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and changes in the absorption intensity (hyperchromic or hypochromic effects) compared to unsubstituted benzene. The nitro group, in particular, is a strong chromophore and would likely introduce its own characteristic n → π* transition.

However, without experimental data, any discussion of the specific electronic transitions of this compound remains theoretical. Detailed research findings, including the solvent used for analysis, the precise λmax values, and the corresponding molar absorptivity coefficients (ε), are not available in the reviewed literature. Therefore, a data table for its UV-Vis spectroscopic characteristics cannot be generated at this time.

Theoretical and Computational Chemistry of 3 Iodo 4 Methyl 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.com DFT is a popular choice for studying aromatic nitro compounds due to its favorable balance between computational cost and accuracy in predicting ground-state properties like molecular geometry and electron density. mdpi.comchemrxiv.org Calculations for a molecule like 3-Iodo-4-methyl-2-nitrobenzoic acid would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G to ensure accurate results for molecular geometries and other properties. chemrxiv.org

Prediction of Optimized Molecular Geometries

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles.

As a direct reference, specific optimized geometry data for this compound is not available. However, studies on the closely related compound 4-Methyl-3-nitrobenzoic acid provide a clear example of the type of data that would be generated. The optimized geometrical parameters for this analog were computed using DFT with the B3LYP/6-311++G basis set.

Table 1: Example Optimized Geometrical Parameters for the Analogous Compound 4-Methyl-3-nitrobenzoic Acid (Note: This data is for 4-Methyl-3-nitrobenzoic acid and is presented for illustrative purposes.)

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.39 Å
C-Cα1.49 Å
C-H (methyl)1.09 Å
N-O (nitro)1.22 Å
Bond AngleC1-C6-C5120.1°
C2-C1-Cα120.5°
O1-N1-O2124.5°
Dihedral AngleC2-C1-Cα-O179.9°

Data sourced by analogy from studies on 4-Methyl-3-nitrobenzoic acid.

Calculation of Vibrational Frequencies and Spectroscopic Correlation

DFT calculations are also employed to predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. The theoretical spectra are invaluable for assigning the vibrational modes observed in experimental data.

For this compound, a full vibrational analysis would be conducted. The molecule, consisting of 20 atoms, would have 54 normal modes of vibration. While experimental spectra for the target compound are not available for comparison, a similar analysis performed on 4-Methyl-3-nitrobenzoic acid demonstrates the process. In that study, calculated harmonic vibrational frequencies were scaled to correct for anharmonicity and limitations in the theoretical model, achieving a close agreement with experimental FT-IR and FT-Raman spectra.

Table 2: Example Vibrational Frequencies (cm⁻¹) and Assignments for the Analogous Compound 4-Methyl-3-nitrobenzoic Acid (Note: This data is for 4-Methyl-3-nitrobenzoic acid and is presented for illustrative purposes.)

Calculated (Scaled)Experimental (IR)Assignment
30803085C-H stretch (aromatic)
17051700C=O stretch (carboxylic acid)
15301535NO₂ asymmetric stretch
13501355NO₂ symmetric stretch
850845C-N stretch

Data sourced by analogy from studies on 4-Methyl-3-nitrobenzoic acid.

Investigation of Electronic Properties and Reactivity Descriptors

DFT is used to calculate various electronic properties that provide insight into the molecule's reactivity. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Other reactivity descriptors that would be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital methods are another class of quantum chemistry calculations that solve the Schrödinger equation without using empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. wikipedia.org While HF calculations neglect some electron correlation, they serve as a starting point for more advanced and accurate methods. These methods are computationally intensive but can provide highly accurate predictions of molecular properties. dtic.mil For a molecule like this compound, ab initio calculations could be used to refine the results obtained from DFT and to study excited states and reaction mechanisms with high precision.

Molecular Modeling of Interactions with Biological Targets

Computational techniques like molecular docking are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. youtube.com This method is crucial in drug discovery for screening potential inhibitors. nih.gov

Given that the related compound 4-Methyl-3-nitrobenzoic acid has been identified as a potent inhibitor of cancer cell chemotaxis, it is plausible that this compound could also possess interesting biological activities. A molecular modeling study would involve:

Identifying a potential biological target (e.g., an enzyme involved in a disease pathway).

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB). acs.org

Using docking software to predict the most likely binding pose of this compound within the active site of the protein.

Calculating a binding affinity score to estimate the strength of the interaction.

Performing molecular dynamics simulations to study the stability of the ligand-protein complex over time. acs.orgyoutube.com

Such studies could guide the synthesis and experimental testing of this compound as a potential therapeutic agent.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) in Related Derivative Series

Quantitative Structure-Activity Relationship (QSAR) studies are a key part of cheminformatics used to correlate the chemical structure of compounds with their biological activity. dergipark.org.tr By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. chitkara.edu.in

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Synthesizing and testing a series of related compounds with varied substituents.

Calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound.

Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that relates the descriptors to the observed biological activity. dergipark.org.tr

The resulting QSAR model could then be used to predict the activity of other hypothetical derivatives, guiding the design of more potent compounds and optimizing the lead structure. Studies on other benzoic acid derivatives have successfully used QSAR to identify key structural features governing their antimicrobial or enzyme-inhibitory activities. nih.govnih.gov

Applications of 3 Iodo 4 Methyl 2 Nitrobenzoic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

3-Iodo-4-methyl-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of more complex molecules. The strategic placement of its iodo, methyl, and nitro groups on the benzoic acid framework allows for a variety of chemical transformations. The presence of the iodine atom is particularly significant as it facilitates carbon-carbon bond formation through various cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity makes the compound an important intermediate in constructing intricate molecular architectures.

The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be chemically modified. For instance, it can be reduced to an amino group, which then opens up further synthetic possibilities, such as the formation of amides or heterocyclic rings. The carboxylic acid and methyl groups also provide handles for a range of chemical modifications.

Precursor for Diverse Chemical Entities and Synthetic Intermediates

This compound is a direct precursor to a variety of other chemical compounds and synthetic intermediates. One of the most straightforward transformations is the reduction of the nitro group to an amine, yielding 2-amino-3-iodo-4-methylbenzoic acid. chemicalbook.com This resulting anthranilic acid derivative is a valuable intermediate in its own right, often used in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, the carboxylic acid group can be esterified to produce the corresponding methyl or ethyl esters. These esters can then undergo further reactions. The combination of the iodo, nitro, and carboxylic acid functionalities allows for a stepwise and controlled modification of the molecule, making it a versatile platform for generating a library of related compounds for various research and development purposes.

Table 1: Key Reactions and Resulting Intermediates from this compound

Starting MaterialReagents/ConditionsProductSignificance of Product
This compoundReduction (e.g., with SnCl2, H2)2-amino-3-iodo-4-methylbenzoic acidPrecursor for heterocyclic compounds, pharmaceuticals
This compoundEsterification (e.g., with CH3OH, H+)Methyl 3-iodo-4-methyl-2-nitrobenzoateIntermediate for further functionalization

Integration into Specialty Chemical Production

Agrochemical and Pesticide Synthesis

While direct evidence for the large-scale use of this compound in the production of specific commercial agrochemicals is limited in publicly available literature, its structural motifs are found in potent insecticidal compounds. For example, related nitrobenzoic acid derivatives are key intermediates in the synthesis of some modern pesticides. google.com The functional groups present in this compound are conducive to building the core structures of certain classes of insecticides. The development of cost-effective and selective methods for preparing such intermediates is an active area of research. google.com

Dye and Pigment Manufacturing

Nitroaromatic compounds, particularly those with amino groups that can be diazotized, are traditional precursors in the synthesis of azo dyes. guidechem.com While specific examples of this compound being used for this purpose are not widespread, its derivative, 2-amino-3-iodo-4-methylbenzoic acid, could theoretically serve as a coupling component in the synthesis of novel azo dyes. The presence of the iodo and methyl groups could be used to modulate the color and properties, such as lightfastness, of the resulting dyes. The strong electron-withdrawing nitro group in the parent compound also provides good coupling activity. guidechem.com

Development of Novel Synthetic Methodologies and Catalysis

The reactivity of the carbon-iodine bond in compounds like this compound makes them suitable substrates for testing and developing new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental tools in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Research into the selective oxidation of substituted xylenes (B1142099) to form nitrobenzoic acid derivatives also contributes to the development of new catalytic systems. For instance, methods using phase transfer catalysts or novel transition metal catalysts aim to improve the yield and selectivity of such oxidations, which are crucial for the industrial production of these valuable intermediates. researchgate.netgoogle.com

Exploration of Biological and Pharmacological Relevance of 3 Iodo 4 Methyl 2 Nitrobenzoic Acid and Its Derivatives

Interaction with Biomolecules and Cellular Components

The interaction of small molecules with essential biomolecules such as proteins and nucleic acids is fundamental to their mechanism of action and pharmacological effects.

Protein Modification Studies

A thorough review of scientific databases reveals a notable absence of specific studies investigating the interaction of 3-iodo-4-methyl-2-nitrobenzoic acid with proteins. While research into other nitrobenzoic acid derivatives has been conducted, there is no direct evidence or published research detailing how this compound modifies protein structures or functions.

Interaction with Nucleic Acids

Similarly, there is a lack of specific research on the direct interaction between this compound and nucleic acids. However, related studies on metal complexes containing substituted nitrobenzoic acids offer some insights. For instance, copper(II) complexes with 4-chloro-3-nitrobenzoic acid as a ligand have been shown to interact with calf thymus DNA (CT-DNA), primarily through intercalation. mdpi.com These complexes also demonstrated the ability to bind to human serum albumin (HSA). mdpi.com It is important to note that these findings pertain to a different, albeit structurally related, compound and its metal complexes, and not to this compound itself.

Evaluation of Antimicrobial Activities

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant pathogens.

Antibacterial Efficacy Studies

Currently, there are no specific studies available in the scientific literature that evaluate the antibacterial efficacy of this compound. While the broader class of nitroaromatic compounds is known to possess antibacterial properties, dedicated research to determine the specific activity spectrum of this iodinated and methylated nitrobenzoic acid derivative against various bacterial strains is yet to be published.

Antifungal Research

While direct research on the antifungal properties of this compound is not available, a study on derivatives of the closely related 3-methyl-4-nitrobenzoic acid has shown promise. In this study, various ester derivatives of 3-methyl-4-nitrobenzoic acid were synthesized and evaluated for their antifungal activity against several Candida species.

Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives against Candida Species (MIC in µg/mL)
CompoundC. albicans ATCC 10231C. krusei ATCC 6258C. parapsilosis ATCC 22019
Methyl 3-methyl-4-nitrobenzoate>1000500500
Ethyl 3-methyl-4-nitrobenzoate>1000500500
Propyl 3-methyl-4-nitrobenzoate>1000250250
Butyl 3-methyl-4-nitrobenzoate>1000125125
Pentyl 3-methyl-4-nitrobenzoate>100062.562.5

This data suggests that the antifungal activity of these derivatives is influenced by the nature of the ester group. However, it is crucial to emphasize that these findings are for derivatives of an isomer and not for this compound.

Investigation of Potential Anticancer Effects

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a primary focus of oncological research.

There is currently no published research specifically investigating the potential anticancer effects of this compound. However, studies on a related isomer, 4-methyl-3-nitrobenzoic acid, have indicated its potential as a cancer cell migration inhibitor. nih.gov Research on this compound demonstrated that it could inhibit the migration of several tumor cell lines, suggesting a potential role in preventing metastasis. nih.gov

It is important to underscore that these findings relate to an isomer and cannot be directly extrapolated to this compound. The presence and position of the iodine atom in the target compound could significantly alter its biological activity.

Enzyme Inhibition Studies

The structural motifs present in this compound—namely the halogenated and nitrated aromatic ring—are features found in various enzyme inhibitors. The following sections explore the potential of its derivatives in two key areas of neurodegenerative disease research.

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. assaygenie.comattogene.com While direct studies on this compound are not prevalent in public literature, research on related benzoic acid derivatives indicates their potential as cholinesterase inhibitors. For instance, studies on hydroxybenzoic acids have demonstrated their ability to inhibit AChE. mdpi.com This suggests that the benzoic acid core can serve as a viable scaffold for interacting with the enzyme's active site.

Furthermore, the role of iodine in cholinesterase inhibition has been noted in other contexts. The iodinated contrast agent iohexol (B1672079) was found to be a potent in vitro inhibitor of cholinesterase, more so than other conventional ionic contrast agents. nih.gov This finding highlights that the presence of iodine can significantly influence the inhibitory activity of a molecule against this enzyme. Although direct experimental data for iodobenzoic acids is scarce, the combination of a benzoic acid scaffold and an iodine substituent suggests a plausible, yet unproven, basis for cholinesterase inhibitory activity.

Table 1: Representative Cholinesterase Inhibition Data for Benzoic Acid Derivatives

Compound ClassExample CompoundEnzyme TargetIC₅₀ (µM)Inhibition Type
Hydroxybenzoic AcidsMethyl SyringinateAcetylcholinesterase (AChE)N/ACompetitive
Benzoic Acid Derivatives3-Chlorobenzoic acidAcetylcholinesterase (AChE)Data reportedN/A
Benzoic Acid Derivatives2,3-Dimethoxybenzoic acidAcetylcholinesterase (AChE)Data reportedN/A

This table presents data on related benzoic acid derivatives to illustrate the potential for this chemical class to exhibit cholinesterase inhibitory activity. IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Data for specific iodinated derivatives is a subject for future research. mdpi.comresearchgate.net

The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and insoluble plaques is a central event in the pathology of Alzheimer's disease. nih.govmdpi.com Consequently, inhibiting this aggregation cascade is a major goal in the development of disease-modifying therapies. nih.gov Phenolic compounds, including certain benzoic and cinnamic acid derivatives, have been investigated for their ability to interfere with Aβ aggregation. mdpi.com The anti-amyloidogenic activity of these molecules is often attributed to hydrophobic and π-stacking interactions between their aromatic rings and the aromatic residues within the Aβ peptide, which can disrupt the self-assembly process. mdpi.com

While specific research into the Aβ aggregation inhibition by this compound is limited, the general structural class of substituted benzoic acids holds promise. The presence of a bulky and lipophilic iodine atom could enhance interactions with hydrophobic pockets of the Aβ peptide, potentially interfering with the formation of β-sheet structures necessary for aggregation.

Table 2: Illustrative Anti-Aggregation Activity of Aromatic Compounds

CompoundTargetAssayKey Finding
Phenolic AcidsAβ42Thioflavin T (ThT)Reduction in ThT fluorescence, indicating inhibition of fibril formation.
BenzylpenicillinThioflavin T (ThT)Slowed and arrested the aggregation of Aβ. nih.gov
Benzofuran derivativesAβ42Thioflavin T (ThT)Temporary inhibition of fibril formation. mdpi.com

This table illustrates the anti-amyloidogenic potential of various aromatic compounds, providing a rationale for investigating iodinated benzoic acid derivatives in this context. The Thioflavin T (ThT) assay is a standard method for quantifying amyloid fibril formation. mdpi.comnih.gov

Relevance as a Lead Compound for Pharmaceutical Development

A lead compound is a chemical starting point for the drug design and optimization process. preprints.org this compound possesses several structural features that make it and its derivatives interesting candidates for pharmaceutical development. The varied substitution pattern on the benzene (B151609) ring—containing iodo, methyl, nitro, and carboxylic acid groups—provides multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The pharmaceutical relevance of this structural class is underscored by related molecules. For example, the isomer 3-Iodo-2-methyl-5-nitrobenzoic acid has been identified as a potential lead compound due to its structural capacity for interactions with biological molecules. Furthermore, coordination compounds based on nitrobenzoic acid ligands are widely explored for their biological activities. attogene.com A notable example is Iniparib (4-iodo-3-nitrobenzamide), a derivative of 4-iodo-3-nitrobenzoic acid, which underwent clinical trials for cancer, acting as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). google.com This demonstrates that the iodo-nitroaromatic motif is a viable pharmacophore for enzyme inhibition and can be developed into clinical candidates.

Biological Evaluation Methodologies (e.g., in vitro assays)

The biological evaluation of compounds like this compound and its derivatives relies on a suite of established in vitro assays. These controlled, cell-free, or cell-based experiments are fundamental for initial screening and mechanism-of-action studies.

For assessing cholinesterase inhibition , the most common method is the spectrophotometric assay developed by Ellman. nih.govmdpi.com This assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. assaygenie.comattogene.combioassaysys.comsigmaaldrich.com The presence of an inhibitor reduces the rate of color formation, allowing for the calculation of key parameters like the IC₅₀ value. This high-throughput method is readily automated for screening large compound libraries. bioassaysys.com

To evaluate the inhibition of β-amyloid aggregation , the Thioflavin T (ThT) fluorescence assay is the gold standard. nih.govtandfonline.com Thioflavin T is a dye that exhibits a significant increase in fluorescence emission when it binds to the β-sheet structures characteristic of amyloid fibrils. tandfonline.comroyalsocietypublishing.org By monitoring the fluorescence intensity over time, researchers can study the kinetics of fibril formation and determine how a test compound affects this process, such as by extending the lag phase or reducing the final amount of fibrils formed. nih.govresearchgate.net

Other essential in vitro assays include:

Cell Viability Assays: Methods like the MTT assay are used to assess the cytotoxicity of the compounds on cell lines, ensuring that the observed enzyme inhibition is not merely a result of cell death. derpharmachemica.com

Kinetic Studies: To understand how a compound inhibits an enzyme (e.g., competitive, non-competitive), assays are run with varying concentrations of both the substrate and the inhibitor. mdpi.com

Analytical Chemistry: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to confirm the purity of the synthesized compounds and can be used in metabolic stability assays. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-4-methyl-2-nitrobenzoic acid, and how do reaction conditions influence regioselectivity?

The synthesis typically involves nitration and iodination steps. For nitration of methylbenzoic acid derivatives, regioselectivity is influenced by steric and electronic effects of substituents. For example, nitration of 4-methylbenzoic acid using sulfuric acid and nitric acid at 0°C favors the 3-nitro product due to the methyl group's ortho/para-directing nature and steric hindrance . Purification via recrystallization in dichloromethane or aqueous systems is recommended. Monitor reaction progress using TLC and confirm regiochemistry via 1^1H NMR (e.g., aromatic proton splitting patterns) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm substitution patterns (e.g., nitro and iodo group positions via coupling constants and chemical shifts) .
  • IR Spectroscopy : Identify carboxylic acid (O-H stretch ~2500-3300 cm1^{-1}), nitro (asymmetric stretch ~1520 cm1^{-1}), and C-I (500-600 cm1^{-1}) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., iodine's distinct 127^{127}I and 129^{129}I signals) .
  • Melting Point Analysis : Compare with literature values (e.g., analogous nitrobenzoic acids melt at 191–220°C) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitro group toxicity and iodine volatility.
  • Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using computational tools, and what challenges arise?

Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to model iodine's anisotropic displacement parameters. Challenges include handling heavy-atom (iodine) effects, which may require TWIN commands for twinned crystals. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis . Pair with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. How can contradictory spectroscopic and crystallographic data be resolved?

Apply iterative analysis:

  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data to detect conformational discrepancies.
  • Density Functional Theory (DFT) : Calculate optimized geometries (e.g., using Gaussian) and overlay with experimental structures to identify steric or electronic mismatches .
  • Triangulation : Use multiple techniques (e.g., IR, Raman, XRD) to confirm functional group orientations .

Q. What computational strategies are effective for studying the electronic structure and reactivity of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Study interactions with biological targets (e.g., SARS-CoV-2 protease) by parameterizing iodine's van der Waals radius and partial charges .
  • ADMET Prediction : Use QSAR models to evaluate pharmacokinetic properties, leveraging nitro and carboxylic acid groups' polarity .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom serves as a leaving group in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 as a base, and DMF/H2_2O as solvents at 80–100°C. Monitor competing hydrolysis of the nitro group via LC-MS. Compare with analogous bromo/chloro derivatives to assess reaction rates and byproduct formation .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry for yield improvement .
  • Crystallization : Slow evaporation from DMSO/EtOH mixtures enhances crystal quality for XRD .
  • Data Reproducibility : Archive raw NMR/XRD files in open-access repositories (e.g., Cambridge Structural Database) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.